5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL
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Overview
Description
5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL is a complex organic compound known for its unique structure and diverse applications. This compound features multiple functional groups, including an alkyne, ether, and tertiary amine, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the addition of the methylpent-3-yn-2-ol moiety under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the process, reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The alkyne and tertiary amine groups can be oxidized under specific conditions, leading to the formation of corresponding oxides and amides.
Reduction: The compound can be reduced to form saturated derivatives, such as alkanes and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids and ketones, while reduction may produce primary alcohols and alkanes .
Scientific Research Applications
5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For instance, the tertiary amine group can interact with neurotransmitter receptors, while the alkyne group can participate in click chemistry reactions, facilitating the study of biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)but-2-yn-1-ol: Shares the diethylamino and alkyne groups but lacks the additional ethoxy and methylpent-3-yn-2-ol moieties.
2-(2-(2-Propynyloxy)ethoxy)ethanol: Contains similar ether and alkyne groups but differs in the overall structure and functional groups.
Uniqueness
5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various applications, from chemical synthesis to biological research .
Properties
CAS No. |
61803-12-1 |
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Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
5-[1-[4-(diethylamino)but-2-ynoxy]ethoxy]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C16H27NO3/c1-6-17(7-2)12-8-9-13-19-15(3)20-14-10-11-16(4,5)18/h15,18H,6-7,12-14H2,1-5H3 |
InChI Key |
HCNWVZMBBHRUJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOC(C)OCC#CC(C)(C)O |
Origin of Product |
United States |
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